5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
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Overview
Description
5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-5-METHYLPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes furan, hydroxyphenyl, and pyrrolo[3,4-c]pyrazol-6-one moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-5-METHYLPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The starting materials often include furan derivatives, hydroxyphenyl compounds, and pyrazole precursors. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors, automated synthesis, and advanced purification methods like chromatography and crystallization are commonly employed.
Chemical Reactions Analysis
Types of Reactions
5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-5-METHYLPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-5-METHYLPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-5-METHYLPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by binding to specific active sites, inhibiting or activating enzymes, and modulating signaling pathways. Detailed studies on its mechanism of action are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Methylcoumarins: Derivatives of coumarin with various applications in organic synthesis and as fragrances.
Uniqueness
5-[(FURAN-2-YL)METHYL]-3-(2-HYDROXY-5-METHYLPHENYL)-4-(3-HYDROXYPHENYL)-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its complex structure, which combines multiple functional groups and heterocyclic moieties
Properties
Molecular Formula |
C23H19N3O4 |
---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
5-(furan-2-ylmethyl)-3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C23H19N3O4/c1-13-7-8-18(28)17(10-13)20-19-21(25-24-20)23(29)26(12-16-6-3-9-30-16)22(19)14-4-2-5-15(27)11-14/h2-11,22,27-28H,12H2,1H3,(H,24,25) |
InChI Key |
ABFOALYUTGMZLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC3=C2C(N(C3=O)CC4=CC=CO4)C5=CC(=CC=C5)O |
Origin of Product |
United States |
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